Position-4 Ethoxy Substitution Is Predicted to Abolish CK-1δ Inhibition vs. Position-6 Substituted Analogs
Published SAR data on the N-(benzothiazolyl)-2-phenyl-acetamide series demonstrate that introduction of a methyl group or chlorine atom at position 4 of the benzothiazole ring results in complete loss of CK-1δ inhibitory activity (compounds 18 and 19; ≤20% inhibition at 10 μM), attributed to steric hindrance within the enzyme active site [1]. By structural analogy, the 4-ethoxy substituent present in CAS 954092-41-2 is sterically bulkier than either methyl or chlorine and is therefore predicted to similarly abrogate activity. This contrasts directly with the equivalent 6-ethoxy analog (Compound 23), which retains measurable inhibitory activity (IC50 = 1.21 ± 0.09 μM; >60% inhibition at 10 μM) [1]. The comparative inactivity of the 4-substituted positional isomer makes CAS 954092-41-2 a definitive negative control compound for CK-1δ target engagement studies, where a structurally matched but pharmacologically inert analog is required.
| Evidence Dimension | CK-1δ enzymatic inhibitory activity (IC50 / % inhibition at 10 μM) |
|---|---|
| Target Compound Data | Predicted inactive based on steric hindrance at position 4 (no direct IC50 available; SAR inference from compounds 18 and 19 showing ≤20% inhibition at 10 μM) |
| Comparator Or Baseline | 6-Ethoxy analog (Compound 23): IC50 = 1.21 μM (>60% inhibition at 10 μM); 4-Methyl analog (Compound 18): 20% inhibition at 10 μM (inactive); 4-Chloro analog (Compound 19): 20% inhibition at 10 μM (inactive); Hit compound MR-3.15 (unsubstituted benzothiazole): IC50 = 0.85 μM |
| Quantified Difference | Positional isomer shift from 6-ethoxy to 4-ethoxy is predicted to reduce potency by >10-fold based on the methyl/chloro positional SAR (from IC50 ~1.2 μM to inactive). The 6-CF3 analog (Compound 20) achieves an IC50 of 0.023 μM, representing a >50-fold potency differential attributable solely to substitution position and identity. |
| Conditions | Human recombinant CK-1δ enzyme assay; compounds screened at 10 μM fixed concentration; IC50 determined when inhibition exceeded 60% (Journal of Medicinal Chemistry, 2014, Table 4) |
Why This Matters
This compound provides a structurally matched inactive control essential for distinguishing CK-1δ-dependent from CK-1δ-independent effects in cellular and in vivo models, a role that cannot be filled by 6-substituted active analogs.
- [1] Salado IG, Miguel L, Sebastián V, et al. Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry. 2014;57(6):2755-2772. doi:10.1021/jm500065f View Source
